molecular formula C8H6ClFO2 B11719728 2'-Chloro-6'-fluoro-2-hydroxyacetophenone

2'-Chloro-6'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719728
M. Wt: 188.58 g/mol
InChI Key: WVIPTSIAFGTOQG-UHFFFAOYSA-N
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Description

2’-Chloro-6’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone typically involves the introduction of chloro and fluoro substituents onto the acetophenone core. One common method is the Friedel-Crafts acylation reaction, where acetophenone is treated with chloro and fluoro reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the substituents .

Industrial Production Methods: Industrial production of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Chloro-6’-fluoro-2-hydroxyacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

  • 4’-Fluoro-2’-hydroxyacetophenone
  • 2’-Chloro-4’-fluoroacetophenone
  • 2’-Chloro-6’-fluoro-3’-methylacetophenone

Comparison: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone is unique due to the specific positioning of the chloro and fluoro substituents, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClFO2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2

InChI Key

WVIPTSIAFGTOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CO)F

Origin of Product

United States

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